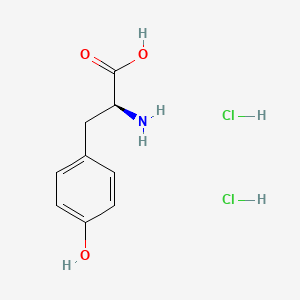

L,L-Dityrosine Dihydrochloride

Description

Contextualization of Tyrosine Cross-Linking in Physiological and Pathophysiological Processes

Dityrosine (B1219331) is a covalent cross-link formed through the ortho-ortho coupling of two tyrosine residues. nih.gov This process is initiated by the generation of a tyrosyl radical, which involves the removal of a hydrogen atom from the hydroxyl group on the phenoxy ring. nih.gov The formation of these cross-links can occur through several mechanisms, including metal-catalyzed oxidation, photooxidation, and enzyme-catalyzed reactions. nih.gov

In physiological contexts, dityrosine cross-linking plays a crucial role in the structure and stability of various proteins. nih.govacs.org For instance, it is a naturally occurring component in the resilient and elastic protein resilin, found in insects, contributing to its rubber-like properties. nih.govasm.org Dityrosine is also essential for the formation of the durable outer layer of the yeast spore wall, providing resistance to environmental stressors. nih.gov

However, the formation of dityrosine is also heavily implicated in a range of pathophysiological processes, often serving as a marker for oxidative stress. nih.govfrontiersin.org Oxidative environments can trigger the cross-linking of tyrosine and other amino acids, leading to biological dysfunction. nih.gov Increased levels of dityrosine have been associated with a variety of diseases, including Alzheimer's disease, Parkinson's disease, cataracts, atherosclerosis, and cystic fibrosis. nih.govcaymanchem.com In Alzheimer's disease, for example, dityrosine cross-links are found in both amyloid-beta plaques and tau tangles, the two primary protein aggregates characteristic of the disease. nih.govnih.gov The formation of these cross-links is thought to contribute to the increased stability and insolubility of amyloid-beta deposits. nih.gov Similarly, in the context of cataract formation, the dityrosine dimerization of γB-crystallin can lead to increased aggregation and precipitation of the protein. nih.gov

The formation of dityrosine can be catalyzed by various factors present in biological systems. Transition metal catalysis, particularly involving copper ions, is highly relevant in the context of Alzheimer's disease. nih.gov Peroxidases, in the presence of hydrogen peroxide, can also catalyze the formation of dityrosine. nih.govasm.org

The impact of dityrosine cross-linking on protein function is complex. While it can provide structural integrity, it can also compromise the biological activity of proteins. For instance, the enzymatic activity of ribonuclease A is reduced upon dityrosine dimerization. nih.gov In the case of calmodulin, both intermolecular and intramolecular dityrosine cross-linking can impair its ability to bind calcium and other target proteins. nih.gov

Significance of L,L-Dityrosine Dihydrochloride (B599025) as a Biomolecule in Academic Research

L,L-Dityrosine dihydrochloride, a specific stereoisomer of dityrosine, holds significant value as a biomolecule in academic research, primarily due to its role as a biomarker for oxidative stress and its involvement in various disease processes. caymanchem.comsmolecule.com Its stable and fluorescent nature makes it a useful tool for studying protein oxidation and its consequences. researchgate.netresearchgate.net

In research settings, L,L-dityrosine is often used to investigate the mechanisms of protein cross-linking and aggregation. caymanchem.com For example, studies have shown that L-tyrosine residues in human amylin peptides can form L,L-dityrosine cross-links in the presence of copper ions and hydrogen peroxide, a process not observed in mouse amylin. caymanchem.com This highlights its utility in understanding species-specific differences in protein aggregation. Similarly, L-tyrosine residues in fibrinogen can form L,L-dityrosine cross-links, a process facilitated by hematin (B1673048) and hydrogen peroxide, which is relevant to blood coagulation. caymanchem.com

The fluorescent properties of dityrosine are particularly advantageous for developing protease assays. researchgate.net Its characteristic fluorescence can be quenched and subsequently recovered upon enzymatic cleavage, providing a method for detecting protease activity. researchgate.net

Furthermore, L,L-dityrosine serves as a critical standard and tool in the development of analytical methods for detecting and quantifying oxidative damage in biological samples. researchgate.net Researchers utilize L,L-dityrosine to create and validate assays, such as high-pressure liquid chromatography (HPLC) and mass spectrometry techniques, for measuring dityrosine levels in tissues and fluids. asm.orgresearchgate.net This is essential for correlating oxidative stress with disease states and for evaluating the efficacy of potential therapeutic interventions.

The study of L,L-dityrosine also extends to understanding its direct biological effects. For instance, administration of dityrosine in animal models has been shown to induce memory impairments and affect insulin (B600854) secretion, providing insights into its potential role in the pathogenesis of neurodegenerative and metabolic diseases. caymanchem.com

Table 1: Research Applications of Dityrosine Derivatives

| Research Area | Application of Dityrosine | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | Biomarker for oxidative stress in Alzheimer's and Parkinson's diseases. | Dityrosine cross-links are found in amyloid-beta plaques and tau tangles. nih.govnih.gov |

| Protein Science | Investigating protein aggregation and cross-linking mechanisms. | Dityrosine formation can alter protein stability and function. nih.gov |

| Enzymology | Development of protease activity assays. | The fluorescence of dityrosine can be used to monitor enzymatic reactions. researchgate.net |

| Biomaterial Science | Engineering of novel biomaterials. | Dityrosine cross-linking can be used to create hydrogels with specific mechanical properties. researchgate.net |

| Metabolic Diseases | Studying the effects of oxidative stress on insulin secretion. | Dityrosine administration can impair pancreatic function in animal models. caymanchem.com |

| Analytical Chemistry | Standard for quantifying oxidative damage. | Used to develop and validate assays for measuring protein oxidation. researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tyrosine |

| Dityrosine |

| Amyloid-beta |

| Tau |

| γB-crystallin |

| Ribonuclease A |

| Calmodulin |

| Hydrogen peroxide |

| Copper |

| Amylin |

| Fibrinogen |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKNKRSZLCYTHJ-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of L,l Dityrosine Dihydrochloride Formation

Enzymatic Catalysis in L,L-Dityrosine Dihydrochloride (B599025) Biogenesis

A variety of enzymes, primarily oxidoreductases, can catalyze the formation of dityrosine (B1219331). This process is a key component in several biological functions, including the hardening of insect cuticles and the immune response in mammals.

Peroxidases are a major class of enzymes responsible for dityrosine formation. taylorandfrancis.com These heme-containing enzymes utilize hydrogen peroxide (H₂O₂) to oxidize tyrosine residues, generating tyrosyl radicals. frontiersin.org These radicals can then couple to form a dityrosine cross-link. frontiersin.org

Several types of peroxidases are involved in this process:

Myeloperoxidase (MPO): Secreted by activated phagocytes like neutrophils and macrophages, MPO uses H₂O₂ to oxidize L-tyrosine into a tyrosyl radical, which then forms dityrosine. nih.govjci.org This process is part of the inflammatory response and can occur even in the presence of physiological concentrations of chloride ions. nih.gov The reaction is inhibited by substances like azide, cyanide, and aminotriazole. nih.gov MPO can also catalyze the formation of other tyrosine oxidation products, such as trityrosine and pulcherosine. researchgate.net The size of the substrate can influence the rate of the reaction, with smaller peptides being oxidized more readily. nih.gov

Horseradish Peroxidase (HRP): HRP is widely used in laboratory settings to synthesize dityrosine by oxidizing L-tyrosine in the presence of H₂O₂. researchgate.nettandfonline.com This method is often employed for the production of dityrosine for research purposes. nih.gov HRP can cross-link various proteins and peptides containing tyrosine residues. core.ac.uknih.gov

Arthromyces Peroxidase: This particular peroxidase is notable for its ability to catalyze dityrosine formation in proteins, like calmodulin, that are not readily oxidized by other common peroxidases. acs.org

Vascular Peroxidase-1 (VPO1): Found in the human cardiovascular system, VPO1 can also catalyze dityrosine formation, although it is less potent than MPO. nih.gov

Plant Peroxidases: In plants, peroxidases are involved in strengthening cell walls through the formation of dityrosine cross-links in proteins like extensin. researchgate.netoup.com

The general mechanism for peroxidase-mediated dityrosine formation involves the initial one-electron oxidation of a tyrosine residue by the activated enzyme, leading to the formation of a tyrosyl radical. Two of these radicals then combine to form the stable dityrosine cross-link. core.ac.uk

Table 1: Peroxidases Involved in Dityrosine Formation

| Peroxidase | Source/Location | Biological Context/Application | Key Findings |

| Myeloperoxidase (MPO) | Human neutrophils and macrophages | Inflammatory response, host defense nih.govjci.org | Utilizes H₂O₂ to form tyrosyl radicals leading to dityrosine; can also form trityrosine and pulcherosine. nih.govresearchgate.net |

| Horseradish Peroxidase (HRP) | Horseradish roots | Laboratory synthesis of dityrosine, protein cross-linking researchgate.nettandfonline.comnih.gov | Efficiently catalyzes the oxidation of L-tyrosine in the presence of H₂O₂. tandfonline.com |

| Arthromyces Peroxidase | Arthromyces ramosus | Laboratory research | Catalyzes dityrosine formation in proteins resistant to other peroxidases. acs.org |

| Vascular Peroxidase-1 (VPO1) | Human cardiovascular system | Unknown physiological role | Can catalyze dityrosine formation, but is less potent than MPO. nih.gov |

| Plant Peroxidases | Plants | Cell wall strengthening researchgate.netoup.com | Cross-links extensin proteins via dityrosine bonds. oup.com |

Tyrosinase is another enzyme capable of catalyzing dityrosine formation. This copper-containing enzyme oxidizes tyrosine to dopaquinone, which can then lead to the formation of dityrosine through a series of reactions. While the direct mechanism is complex, it is understood that the oxidation of tyrosine by tyrosinase can generate the necessary precursors for dityrosine cross-linking. This pathway is particularly relevant in the browning of fruits and vegetables and the hardening of insect exoskeletons.

Besides peroxidases and tyrosinases, other oxidoreductases can contribute to dityrosine formation. For instance, dual oxidase (Duox), a member of the NADPH oxidase family, works in conjunction with a heme peroxidase to form a dityrosine network in ticks, which influences the survival of pathogens. nih.gov Laccases, another class of copper-containing enzymes, can also oxidize tyrosine and lead to the formation of dityrosine cross-links. core.ac.uk DNAzymes, which are catalytically active DNA molecules, have also been shown to catalyze the oxidation of L-tyrosine to dityrosine in the presence of hemin (B1673052) and hydrogen peroxide. acs.orgcore.ac.uk

Tyrosinase-Dependent Formation Mechanisms.

Non-Enzymatic Radical-Mediated Formation of L,L-Dityrosine Dihydrochloride

Dityrosine can also be formed through non-enzymatic pathways, primarily driven by the action of reactive oxygen and nitrogen species. These reactions are often associated with oxidative stress in biological systems.

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive molecules that can abstract a hydrogen atom from the phenolic group of tyrosine, generating a tyrosyl radical. mdpi.com Two tyrosyl radicals can then combine to form a dityrosine cross-link. mdpi.com This process can be initiated by various factors, including ionizing radiation and metal-catalyzed oxidation. tandfonline.comnih.gov The presence of dityrosine is often used as a biomarker for oxidative damage to proteins. taylorandfrancis.com For example, the oxidation of the amyloid-β peptide, which is implicated in Alzheimer's disease, can lead to the formation of dityrosine cross-links in the presence of copper ions and hydrogen peroxide. tandfonline.comnih.gov

Reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), can also induce the formation of dityrosine. Peroxynitrite is a powerful oxidant formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻). It can directly oxidize tyrosine to form a tyrosyl radical, which can then dimerize to form dityrosine. mdpi.com This pathway is a significant contributor to dityrosine formation under conditions of oxidative and nitrative stress. The formation of dityrosine via RNS is often accompanied by the formation of nitrotyrosine, another marker of nitrative stress.

Photo-oxidation Mechanisms Leading to Dityrosine

Photo-oxidation represents a significant pathway for dityrosine formation, initiated by the absorption of light energy, often in the presence of a photosensitizer. mdpi.comnih.gov This process generally begins with the generation of a tyrosyl radical following the removal of a hydrogen atom from the hydroxyl group on tyrosine's phenol (B47542) ring. nih.govfrontiersin.org Two of these tyrosyl radicals can then undergo radical isomerization and subsequent diradical coupling to form the stable dityrosine cross-link. nih.govfrontiersin.orgresearchgate.net

The photo-oxidation process can proceed through two primary mechanisms, Type I and Type II, which are distinguished by the initial reactions of the excited photosensitizer. mdpi.com

Type I Pathway: In this mechanism, the photosensitizer, after being excited by light, directly interacts with the substrate (tyrosine) by transferring an electron. This transfer results in the formation of radicals and radical ions, including the critical tyrosyl radical, which can then dimerize to form dityrosine. mdpi.comnih.gov This pathway often leads to a variety of photo-oxidation products through subsequent radical chain reactions. mdpi.com Radical reactions involving species such as the hydroxyl radical (•OH), superoxide anion (O2•−), and peroxynitrite (ONOO−) are known to form dityrosine. nih.gov

Type II Pathway: The Type II pathway is characterized by the transfer of energy from the excited photosensitizer to molecular oxygen (O2), generating highly reactive singlet oxygen (¹O₂). mdpi.com While singlet oxygen is a potent oxidizing agent, it is less directly involved in dityrosine formation compared to the radical species generated in the Type I pathway. nih.gov

Photosensitizers are often crucial in mediating these reactions, as they absorb light at wavelengths where the protein or amino acid itself does not absorb strongly. mdpi.com Upon illumination, these sensitizers can trigger the oxidative dimerization of tyrosine residues. nih.govresearchgate.net For instance, flavin mononucleotide (FMN) and ruthenium (Ru) complexes have been shown to act as effective photosensitizers in the formation of dityrosine. researchgate.neturi.eduresearchgate.net Ultraviolet (UV) irradiation is a well-documented method for inducing dityrosine formation through photo-oxidation. nih.govresearchgate.net

Table 1: Key Factors in Photo-oxidation Leading to Dityrosine Formation

| Factor | Role in Dityrosine Formation | Supporting Mechanisms |

|---|---|---|

| Light (e.g., UV, Visible) | Provides the energy to initiate the photo-chemical reaction. nih.govmdpi.com | Excites photosensitizers to a higher energy state. mdpi.com |

| Photosensitizers (e.g., FMN, Ruthenium) | Absorb light energy and transfer it to initiate oxidation. mdpi.comresearchgate.neturi.edu | Can proceed via Type I (electron transfer) or Type II (energy transfer to O₂) pathways. mdpi.com |

| Tyrosyl Radical | The key intermediate species formed from tyrosine. nih.govfrontiersin.org | Two tyrosyl radicals couple to form the dityrosine bond. nih.govfrontiersin.org |

| Reactive Oxygen Species (ROS) | Generated during photosensitization, they oxidize tyrosine. mdpi.comnih.gov | Includes radicals like •OH and O2•− that drive Type I reactions. mdpi.comnih.gov |

Influence of Environmental and Cellular Stressors on this compound Production

The formation of L,L-dityrosine is widely recognized as a biomarker for oxidative stress, a condition resulting from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. nih.govnih.govacs.org Both environmental and endogenous cellular stressors can trigger the oxidative reactions that lead to dityrosine production. nih.govacs.org

Environmental Stressors:

Irradiation: Exposure to ultraviolet (UV) and gamma (γ) radiation are potent environmental triggers for dityrosine formation. researchgate.netacs.orgresearchgate.net This irradiation can directly generate the free radicals necessary for tyrosine oxidation. researchgate.net

Metal-Catalyzed Oxidation (MCO): The presence of transition metal ions, such as copper (Cu²⁺), can catalyze the oxidation of tyrosine. nih.gov This is particularly relevant in biological systems where these metals can accumulate. nih.govfrontiersin.org

Light Exposure: In the presence of photosensitizers, even visible light can act as a stressor, leading to dityrosine cross-links in proteins. mdpi.comresearchgate.net This is a concern in various contexts, from the photoaging of skin to the degradation of food products. researchgate.netresearchgate.net

Cellular Stressors:

Reactive Oxygen Species (ROS): Endogenously generated ROS, such as hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and superoxide anions (O₂•⁻), are primary drivers of dityrosine formation. frontiersin.orgnih.gov These species are byproducts of normal aerobic metabolism and their levels can increase significantly during cellular stress. acs.org

Reactive Nitrogen Species (RNS): Species like peroxynitrite (ONOO−), formed from the reaction of superoxide and nitric oxide, are also powerful inducers of tyrosine radical formation and subsequent dityrosine cross-linking. nih.govacs.org

Pathological Conditions: Elevated levels of dityrosine are associated with numerous diseases characterized by high oxidative stress, including Alzheimer's disease, Parkinson's disease, atherosclerosis, and chronic renal failure. nih.govacs.orgnih.gov In these conditions, the cellular environment favors the oxidation of proteins and the formation of cross-links like dityrosine. frontiersin.org For instance, dityrosine cross-linked Aβ has been identified in the brains of Alzheimer's patients. nih.gov

The accumulation of dityrosine-containing proteins, often referred to as advanced oxidation protein products (AOPPs), is a hallmark of significant oxidative damage. taylorandfrancis.com

Table 2: Influence of Stressors on Dityrosine Production

| Stressor Category | Specific Example | Mechanism of Action | Associated Conditions |

|---|---|---|---|

| Environmental | UV/Gamma Irradiation | Generates free radicals that oxidize tyrosine. researchgate.netacs.org | Photoaging, Cataracts. researchgate.net |

| Environmental | Metal Ions (e.g., Copper) | Catalyzes the oxidation of tyrosine to form radicals. nih.gov | Alzheimer's Disease. nih.govfrontiersin.org |

| Cellular | Reactive Oxygen Species (H₂O₂, •OH) | Direct oxidation of tyrosine residues to tyrosyl radicals. frontiersin.orgnih.gov | Aging, General Oxidative Stress. nih.govacs.org |

| Cellular | Reactive Nitrogen Species (ONOO⁻) | Potent inducer of tyrosine radical formation. nih.gov | Neurodegenerative Diseases. nih.gov |

| Cellular | Enzymatic Action (e.g., Peroxidases) | Catalyzes the oxidation of tyrosine using H₂O₂. nih.govtaylorandfrancis.com | Inflammation, Atherosclerosis. acs.org |

Advanced Methodologies for Synthesis and Preparation of L,l Dityrosine Dihydrochloride

Chemical Synthesis Routes for L,L-Dityrosine Dihydrochloride (B599025)

The chemical synthesis of L,L-Dityrosine Dihydrochloride primarily involves the creation of the dityrosine (B1219331) molecule, which is subsequently converted to its dihydrochloride salt. These methods offer versatility and scalability for producing the compound.

Solution-phase synthesis of dityrosine often employs oxidative coupling reactions. One notable approach involves the use of palladium-based catalysts in a Miyaura-Suzuki reaction. nih.gov This method has proven effective for the intermolecular dityrosine formation in peptides, a process for which traditional peroxidase-catalyzed methods can be inefficient. nih.gov The synthesis can be performed as a one-pot reaction for shorter peptides, while longer peptides may necessitate a two-step procedure involving a Miyaura borylation followed by a Suzuki coupling. nih.gov

Another strategy involves the use of protected 3-iodotyrosine derivatives. acs.org A tandem Miyaura borylation-Suzuki coupling reaction of these protected precursors leads to the formation of protected dityrosine. acs.org The use of appropriate protecting groups, such as benzyl (B1604629) carbamate, ester, and ether groups, is crucial as it allows for a subsequent one-step global deprotection to yield dityrosine. acs.org The final step to obtain this compound involves treating the purified dityrosine with hydrochloric acid.

For producing larger quantities of dityrosine for research purposes, non-enzymatic methods provide a rapid and efficient alternative to enzymatic syntheses. A notable method involves the simultaneous preparation of dityrosine and 3-bromotyrosine (B1580512) from L-tyrosine. usda.gov In this process, L-tyrosine is dissolved in deionized water with hydrochloric acid. usda.gov This method can achieve a conversion of nearly 100% of the initial L-tyrosine into dityrosine and 3-bromotyrosine, with a recovery of approximately 72% for both derivatives after purification. usda.gov

Another non-enzymatic approach utilizes Mn(III) acetate (B1210297) as an oxidizing agent. researchgate.net This simple and rapid method involves the equimolar reaction of L-tyrosine with Mn(III) acetate in a sodium phosphate (B84403) solution at a specific pH and temperature. researchgate.net This process allows for a straightforward workup to remove phosphate and unreacted tyrosine, yielding dityrosine that can be further purified. researchgate.net

| Method | Starting Material | Reagents | Key Features | Reported Yield/Recovery |

| Miyaura-Suzuki Reaction | Protected 3-iodotyrosine | Palladium catalyst, Potassium acetate, Potassium carbonate | Effective for peptides, complementary to enzymatic methods. nih.gov | - |

| Tandem Borylation-Coupling | Protected 3-iodotyrosine | Miyaura borylation and Suzuki coupling reagents | Allows for one-step global deprotection. acs.org | - |

| Simultaneous Preparation | L-Tyrosine | Hydrochloric acid | Simple, rapid, and high recovery. usda.gov | ~72% recovery of dityrosine. usda.gov |

| Mn(III) Acetate Oxidation | L-Tyrosine | Mn(III) acetate, Sodium phosphate solution | Rapid reaction at room temperature. researchgate.net | - |

Solution-Phase Synthetic Strategies.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis combines the specificity of enzymes with the practicality of chemical reactions to produce L,L-Dityrosine. uni-bayreuth.de A common approach utilizes horseradish peroxidase (HRP) to catalyze the oxidation of L-tyrosine in the presence of hydrogen peroxide (H₂O₂), leading to the formation of tyrosyl radicals which then couple to form dityrosine. nih.govtandfonline.comnih.gov

To enhance the yield and simplify purification, a modified chemoenzymatic strategy involves the use of N-Boc-L-tyrosine as the substrate. researchgate.net The presence of the tert-butoxycarbonyl (Boc) protecting group minimizes the formation of further oxidized by-products like trimers. researchgate.net The resulting N,N'-diBoc-dityrosine can be produced with a yield of 37.5% and purified with high purity (89.7%) using a single-step silica (B1680970) column chromatography. researchgate.net The Boc groups are then removed using trifluoroacetic acid to yield L,L-dityrosine. researchgate.net The subsequent conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid.

The efficiency of HRP-catalyzed reactions can be influenced by the reaction medium. For instance, conducting the reaction in 25% dioxane has been shown to increase the dityrosine yield five-fold compared to an aqueous medium, which is attributed to the increased exposure of tyrosine residues to the solvent. wur.nl

| Enzyme | Substrate | Key Features | Reported Yield |

| Horseradish Peroxidase (HRP) | L-Tyrosine | Well-established method, can be coupled with H₂O₂ generation systems. nih.govekb.eg | 96 mg of dityrosine per 1 g of D,L-tyrosine. tandfonline.com |

| Horseradish Peroxidase (HRP) | N-Boc-L-tyrosine | Reduces by-products, simplifies purification. researchgate.net | 37.5% for N,N'-diBoc-dityrosine. researchgate.net |

| Myeloperoxidase | L-Tyrosine | Utilizes H₂O₂ to oxidize L-tyrosine to tyrosyl radicals. nih.gov | - |

Purification and Isolation Techniques for Research Applications

The purification and isolation of L,L-Dityrosine are critical to obtain a high-purity product for research applications. Various chromatographic techniques are employed for this purpose.

A multi-step chromatographic procedure has been developed for the preparation of large quantities of dityrosine. nih.gov This process includes:

DEAE-cellulose chromatography: Performed in a boric acid-sodium borate (B1201080) buffer to remove contaminating pigments. nih.gov

Two-dimensional pH-dependent chromatography on BioGel P-2: This step separates dityrosine from unreacted tyrosine, residual pigments, and salts. nih.gov

Affinity chromatography is another effective method, leveraging the ability of the 2,2′-biphenol structure of dityrosine to form a complex with borate. wikipedia.org Using a column with immobilized phenylboronic acid allows for the specific interaction and isolation of dityrosine. wikipedia.org

For analytical and semi-preparative purposes, reversed-phase high-performance liquid chromatography (RP-HPLC) is widely used. usda.govnih.gov A typical method employs a C18 column with a stepwise gradient of acetonitrile (B52724) containing trifluoroacetic acid (TFA). usda.gov The elution of dityrosine can be monitored by its characteristic fluorescence or UV absorbance. nih.gov

Following purification, the identity and purity of dityrosine are confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. usda.govnih.gov Two-dimensional NMR is particularly important to distinguish dityrosine from its isomer, isodityrosine, as they have identical masses and similar one-dimensional NMR profiles. usda.gov The final isolated L,L-Dityrosine is often lyophilized to obtain a stable powder, which can then be converted to the dihydrochloride salt.

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

| Ion-Exchange Chromatography | DEAE-cellulose | Boric acid-sodium borate buffer | Removal of pigments. nih.gov |

| Gel Permeation Chromatography | BioGel P-2 | pH-dependent buffer system | Separation from tyrosine and salts. nih.gov |

| Affinity Chromatography | Immobilized phenylboronic acid | - | Specific isolation of dityrosine. wikipedia.org |

| Reversed-Phase HPLC | C18 column | Acetonitrile/Water with TFA gradient | Analytical and preparative purification. usda.govnih.gov |

| Cation-Exchange Chromatography | - | Acidic citrate (B86180) buffer | Purification of dityrosine fraction. nih.govtandfonline.com |

Analytical and Spectroscopic Characterization Techniques for L,l Dityrosine Dihydrochloride in Complex Matrices

Chromatographic Separation Methods for L,L-Dityrosine Dihydrochloride (B599025) Detection and Quantification

Chromatographic techniques are fundamental in isolating and quantifying L,L-Dityrosine Dihydrochloride from intricate mixtures. These methods leverage the differential partitioning of the analyte between a stationary and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands out as a primary tool for the analysis of this compound. nih.gov Its versatility allows for various modes of separation, with reverse-phase HPLC (RP-HPLC) being particularly prominent.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For dityrosine (B1219331) analysis, ODS (octadecylsilyl) columns, such as an ODS II Spherisorb column, are frequently employed. nih.gov A common mobile phase for isocratic elution consists of a mixture of water, acetonitrile (B52724), and an ion-pairing agent like trifluoroacetic acid (TFA). nih.govresearchgate.net For instance, a mobile phase of 92% water, 8% acetonitrile, and 0.1% TFA has been successfully used. nih.gov Gradient elution, where the mobile phase composition is changed over time, offers another powerful approach, especially for complex samples. nih.govresearchgate.net

Detection is a critical aspect of HPLC analysis. The inherent fluorescence of the dityrosine molecule makes fluorometric detection a highly sensitive and specific method. nih.govresearchgate.net The typical excitation and emission wavelengths for dityrosine are around 280-325 nm and 410 nm, respectively. researchgate.netnih.govacs.orgunisi.it Spectrophotometric (UV) detection at approximately 280 nm can also be utilized, often in conjunction with fluorescence detection to enhance confidence in peak identification. nih.govresearchgate.net

The combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides an even higher level of specificity and sensitivity for dityrosine quantification, particularly in challenging matrices like wheat flour and dough. nih.gov This technique allows for the use of an isotope dilution assay with an internal standard, such as 3,3'-(13C)2-dityrosine, for accurate quantification. nih.gov Sample preparation for such analyses often involves acid hydrolysis to release protein-bound dityrosine, followed by a cleanup step using solid-phase extraction (SPE) with a C18 cartridge. nih.gov

The following interactive table summarizes various HPLC methods used for dityrosine analysis:

| Stationary Phase | Mobile Phase | Detection Method | Application |

| ODS II Spherisorb | 92% H2O, 8% acetonitrile, 0.1% trifluoroacetic acid (isocratic) | Fluorometric and Spectrophotometric | Analysis of picomole quantities of dityrosine nih.govresearchgate.net |

| Phenomenex Ultracarb 20 | Gradient elution | Fluorometric (after dabsylation) | Analysis of dityrosine as a trace component nih.gov |

| Ion-paired, reversed-phase | Methanol gradient (0-100%) with 1-heptanesulfonic acid | Fluorimetric (Ex: 285 nm, Em: 410 nm) | Measurement in human cerebrospinal fluid nih.gov |

| C18 | - | HPLC-MS/MS with isotope dilution | Quantification in wheat flour and dough nih.gov |

| Size-exclusion | Milli-Q water with 0.5% (w/v) SDS | Fluorescence (Ex: 325 nm, Em: 415 nm) and UV (215 nm) | Analysis of advanced oxidation protein products (AOPPs) unisi.it |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it necessitates a crucial preliminary step: derivatization. nih.govnih.gov Derivatization is essential because dityrosine, like other amino acids, is non-volatile and thermally labile, making it unsuitable for direct GC analysis. weber.hujfda-online.com The derivatization process converts the polar functional groups of the analyte into less polar and more volatile derivatives. weber.hujfda-online.com

Common derivatization strategies for amino acids include silylation, acylation, and alkylation. weber.hu These methods improve the chromatographic properties of the analytes, allowing for their separation in the gas phase. jfda-online.com For instance, a two-step derivatization procedure involving strong acidic and thermal conditions has been developed for the GC-MS analysis of amino acids and their metabolites. nih.gov

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nih.gov GC-MS methods have been successfully applied to measure dityrosine in biological samples, often in conjunction with other biomarkers of oxidative stress. nih.gov

Mass Spectrometry (MS) Techniques for this compound Identification and Quantification

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of this compound. It measures the mass-to-charge ratio of ions, providing detailed information about the molecular weight and structure of the analyte.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile biomolecules like peptides and proteins containing dityrosine cross-links. nih.govscielo.br In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are expelled into the gas phase and directed into the mass analyzer. scielo.br

ESI-MS has been instrumental in characterizing dityrosine-containing peptides. acs.orgnih.gov It allows for the determination of the molecular weight of the cross-linked species, confirming the presence of the dimer. acs.org The technique is often coupled with liquid chromatography (LC) for the separation of complex mixtures prior to MS analysis (LC-ESI-MS). mdpi.com This combination has been used to develop methods for the simultaneous determination of dityrosine and other oxidative stress biomarkers in biological tissues. mdpi.com The typical setup for such an analysis would involve a positive ionization mode with specific parameters for capillary voltage, desolvation temperature, and gas flows. mdpi.com

The table below outlines typical ESI-MS parameters for dityrosine analysis:

| Parameter | Value |

| Ionization Mode | Positive (ESI+) mdpi.com |

| Capillary Voltage | +2.5 kV to 4.5 kV scielo.brmdpi.com |

| Source Temperature | 150 °C mdpi.com |

| Desolvation Temperature | 220 °C to 500 °C scielo.brmdpi.com |

| Nebulizer Gas Flow | 6 bar mdpi.com |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of large biomolecules, including proteins and peptides containing dityrosine. unisi.ituminho.ptnih.govautobio.com.cn In MALDI, the analyte is co-crystallized with a matrix material on a target plate. nih.gov A pulsed laser beam irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as ions. nih.govautobio.com.cn These ions are then accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their mass-to-charge ratio, with lighter ions reaching the detector faster than heavier ones. nih.gov

MALDI-TOF MS has been successfully used to characterize dityrosine cross-linked proteins. unisi.ituminho.pt For example, it has been employed to confirm the formation of cross-linked bovine serum albumin (BSA) and to determine the number of tyrosine units grafted onto the protein. uminho.pt The technique is also valuable for analyzing trypsin-digested protein supernatants to identify peptides containing the dityrosine cross-link. unisi.it

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Cross-Linked Peptide Identification

Tandem Mass Spectrometry (MS/MS) is a powerful extension of mass spectrometry that provides detailed structural information about an analyte. nih.govnih.gov In an MS/MS experiment, a precursor ion of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are analyzed in a second mass analyzer. This process allows for the sequencing of peptides and the precise localization of post-translational modifications, including dityrosine cross-links. nih.govnih.gov

Various fragmentation techniques can be employed in MS/MS, including collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), electron transfer dissociation (ETD), and ultraviolet photodissociation (UVPD). nih.govacs.org Each method provides complementary information about the peptide sequence and the nature of the cross-link. nih.gov

A significant challenge in identifying dityrosine cross-linked peptides is the "n² problem," where a large number of potential cross-linked pairs can exist in a complex mixture. nih.govacs.org Recent advancements using UVPD-MS/MS have shown promise in overcoming this issue. nih.govacs.org UVPD induces a characteristic cleavage across the Cα-Cβ bond of the dityrosine residue, generating diagnostic pairs of product ions that reveal the identity of the two peptides involved in the cross-link. nih.govacs.org Additionally, specific "reporter ions" for dityrosine at m/z 240.1019 and m/z 223.0752 can be observed in UVPD-MS/MS, further validating the identification of the cross-linked peptides. nih.govacs.org

The following table details key fragment ions observed in the MS/MS analysis of dityrosine:

| m/z | Ion Type | Significance | Reference |

| 240.1019 | Dityrosine immonium ion | Reporter ion for dityrosine | nih.govacs.org |

| 223.0752 | Dityrosine reporter ion | Reporter ion for dityrosine | nih.govacs.org |

| 543.2680 / 331.1846 | Cα-Cβ fragment ion pair | Diagnostic for dityrosine cross-link in [GYAK]₂ homodimer | acs.org |

The application of these advanced MS/MS techniques, often coupled with sophisticated software for data analysis, is crucial for the comprehensive characterization of dityrosine cross-links in complex biological systems. nih.govacs.org

Ultraviolet Photodissociation (UVPD) Mass Spectrometry

Ultraviolet Photodissociation (UVPD) mass spectrometry has emerged as a powerful analytical technique for the specific and selective identification of dityrosine cross-linked proteins and peptides within complex biological samples. acs.orgnih.gov This method is particularly valuable as dityrosine cross-linking is increasingly recognized as a biomarker in neuropathological diseases. nih.gov The fundamental principle of UVPD in this context involves the gas-phase fragmentation of protonated dityrosine cross-linked peptides. acs.orgnih.gov

Research has demonstrated that UVPD tandem mass spectrometry (MS/MS) conditions induce cleavage across the Cα and Cβ atoms of the dityrosine residue. acs.orgnih.gov This specific Cα–Cβ bond cleavage results in the formation of diagnostic pairs of product ions, which provide crucial information about the two individual peptides involved in the cross-link. acs.orgnih.gov This characteristic fragmentation pattern effectively addresses the "n² problem," a significant challenge in identifying post-translational modifications like dityrosine cross-links by tandem mass spectrometry. acs.orgnih.gov

The utility of UVPD has been showcased using a synthetic dityrosine cross-linked [GYAK]₂ homodimer peptide as a model system. The 213 nm UVPD–MS/MS of this model resulted in comprehensive amino acid sequence coverage. acs.org Importantly, UVPD of dityrosine cross-linked peptides also generates specific "reporter ions" at m/z 240.1019 and m/z 223.0752, which are invaluable for validating the presence of these cross-linked peptides. nih.govacs.org The combination of hybrid UVPD-MS/MS and CID-MS³ on a diagnostic pair of product ions has been successfully used to sequence a heterodimeric dityrosine cross-linked peptide. nih.gov

Table 1: Characteristic Fragment Ions in UVPD of Dityrosine Peptides

| Ion Type | m/z Value | Chemical Formula | Significance |

|---|---|---|---|

| Product Ion | 287.1149 | C₁₆H₁₇O₄N₁ | Result of Cα–Cβ bond cleavage acs.org |

| Product Ion | 286.1071 | C₁₆H₁₆O₄N₁ | Result of Cα–Cβ bond cleavage acs.org |

| Reporter Ion | 240.1019 | C₁₅H₁₄O₂N₁ (immonium ion) | Dityrosine specific nih.govacs.org |

Spectroscopic Analysis Methods Applied to this compound in Research

Fluorescence Spectroscopy for Detection and Conformation Studies

Fluorescence spectroscopy is a cornerstone technique for the detection and conformational analysis of this compound, owing to the intrinsic and strong fluorescence of the dityrosine molecule. nih.govbiorxiv.org This property allows for its use as a biomarker for oxidative stress, protein damage, and aging. nih.gov

The formation of dityrosine can be monitored by measuring its characteristic fluorescence, typically with an excitation wavelength around 320-325 nm and an emission maximum observed between 400 nm and 420 nm. nih.govbiorxiv.orgacs.org For instance, studies on human serum albumin (HSA) have shown that upon irradiation under oxidative stress, the formation of dityrosine-containing aggregates leads to a new "blue" fluorescence emission centered at 420 nm when excited at 320 nm. nih.gov Similarly, in studies of amyloid-β peptides, dityrosine formation was detected using an excitation wavelength of 320 nm, with the peak emission signal occurring between 400-420 nm. biorxiv.org

Fluorescence spectroscopy is also employed to investigate conformational changes in proteins resulting from dityrosine formation. In a study on the DNA binding domain of RFX5 (RFX5DBD), the formation of intramolecular dityrosine under oxidative stress was examined. nih.gov The results showed that dityrosine was predominantly formed in alkaline conditions, exhibiting its intense characteristic fluorescence. This formation was accompanied by conformational changes in RFX5DBD, which were observed through circular dichroism (CD) measurements. nih.gov

The quantum yield of dityrosine fluorescence is a critical parameter, although its exact determination in protein aggregates can be challenging due to structural heterogeneity and light scattering. nih.gov However, relative changes in fluorescence intensity provide valuable insights. For example, in studies of N-acetylated α-synuclein, increases in quantum yield following photoillumination were directly attributed to dityrosine formation. mdpi.com The pH of the environment can also influence the fluorescence, with dityrosine formation and its fluorescence emission being more intense under alkaline conditions. nih.gov

Table 2: Fluorescence Properties of Dityrosine

| Parameter | Wavelength/Value | Context |

|---|---|---|

| Excitation Maximum | ~320-325 nm | General detection nih.govbiorxiv.orgacs.org |

| Emission Maximum | ~400-420 nm | General detection nih.govbiorxiv.orgacs.org |

| Application | Detection of protein aggregates | Human Serum Albumin studies nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of molecules, including L,L-dityrosine. ¹H NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the confirmation of its structure.

The aromatic region of the ¹H NMR spectrum is especially informative for dityrosine. For 3,3'-dityrosine, the aromatic region (typically between 6.8 and 7.4 ppm) shows a set of signals corresponding to the six aromatic protons. researchgate.net These signals have specific chemical shifts and spin-spin coupling patterns that are characteristic of the dityrosine structure. researchgate.net For example, a study characterizing fluorescent L-tyrosine oxidation products reported ¹H NMR resonances for the aromatic protons of dityrosine. researchgate.net

In the context of L-tyrosine hydrochloride, the precursor to dityrosine, ¹H NMR spectra have been recorded to confirm its purity and structure. The spectrum of L-tyrosine hydrochloride in D₂O shows distinct peaks for the aromatic protons, the α-CH proton, and the β-CH₂ protons. researchgate.net The aromatic protons typically appear as doublets due to ortho-coupling. researchgate.net The analysis of these spectra provides a baseline for identifying the structural changes that occur upon the formation of the dityrosine cross-link.

While detailed NMR data specifically for this compound is not extensively available in the provided search results, the principles of NMR spectroscopy and the data from related compounds like 3,3'-dityrosine and L-tyrosine hydrochloride provide a strong foundation for its structural analysis. researchgate.netresearchgate.net The technique allows for the unambiguous assignment of protons in the molecule, confirming the connectivity and stereochemistry of the compound.

Table 3: Representative ¹H NMR Chemical Shifts for Tyrosine Derivatives

| Proton | L-Tyrosine Hydrochloride (δ, ppm) | 3,3'-Dityrosine (δ, ppm) |

|---|---|---|

| Aromatic Protons | 6.86 (d), 7.16 (d) researchgate.net | 6.8 - 7.4 (multiple signals) researchgate.net |

| α-CH | 4.27 (t) researchgate.net | Not specified |

UV-Visible Absorption Spectroscopy in Analytical Contexts

UV-Visible absorption spectroscopy is a fundamental analytical method used to study L,L-dityrosine, providing insights into its concentration and electronic structure. The absorption spectrum of dityrosine is characterized by distinct peaks that are sensitive to the protonation state of its phenolic hydroxyl groups.

The deprotonated form of dityrosine exhibits an absorption maximum at approximately 315 nm, while the protonated form absorbs maximally at around 283 nm. nih.gov The pKa of the phenolic hydroxyl group that deprotonates first in free dityrosine is reported to be in the range of 7.0–7.1. nih.gov This pH-dependent absorption is a key feature used in its analysis.

In research contexts, UV-Vis spectroscopy is often employed to monitor the formation of dityrosine as a result of oxidative processes. For example, the UV-excitation of insulin (B600854) leads to an increase in absorbance intensity in the 285–330 nm range, with a clear peak appearing around 315 nm, indicative of dityrosine formation. nih.gov This allows for a quantitative assessment of the extent of protein modification over time. nih.gov

Furthermore, UV-Vis spectroscopy can be used in conjunction with other techniques. For instance, in the development of fluorescent nanoprobes, the absorption spectra of dityrosine-containing bovine serum albumin (BSA) conjugates are analyzed to characterize the synthesized materials. researchgate.net The incorporation of dityrosine into such systems can be confirmed by the appearance of its characteristic absorption bands.

Table 4: UV-Visible Absorption Maxima of Dityrosine

| Form | Absorption Maximum (λmax) | Reference |

|---|---|---|

| Protonated | ~283 nm | nih.gov |

Immunochemical Assays for this compound Quantification in Research

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Dityrosine Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific immunochemical method that has been developed for the quantitative measurement of dityrosine in various biological samples. jaica.comhoelzel-biotech.com This technique is particularly valuable for non-invasively assessing oxidative stress, as dityrosine levels can be measured in samples like urine. jaica.comhoelzel-biotech.com

The development of dityrosine ELISAs typically involves a competitive assay format. nwlifescience.com In this format, a microtiter plate is pre-coated with dityrosine. The sample or standard containing dityrosine is then added to the wells along with a specific murine monoclonal antibody against dityrosine. nwlifescience.com The free dityrosine in the sample or standard competes with the dityrosine coated on the plate for binding to the limited amount of antibody. After an incubation period, the plate is washed, and a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) is added. This secondary antibody binds to the primary antibody that is captured on the plate. Following another washing step, a substrate for the enzyme is added, which produces a measurable colorimetric signal. nwlifescience.com The intensity of the signal is inversely proportional to the concentration of dityrosine in the sample.

Commercially available dityrosine ELISA kits are designed for the quantitative measurement of dityrosine in samples such as urine, plasma, and serum. jaica.comnwlifescience.com These kits typically have an assay range suitable for detecting physiological and pathological levels of dityrosine, for example, from 0.05 to 12 µmol/L. jaica.com The specificity of the monoclonal antibodies used in these kits is crucial; they are designed to be specific to dityrosine and not cross-react with other tyrosine derivatives like nitrotyrosine or chlorotyrosine. hoelzel-biotech.com

The development and optimization of an ELISA involve several critical steps, including the selection of the appropriate assay format, the careful titration of antibodies, and the optimization of incubation times and temperatures to ensure robust and accurate results. nwlifescience.comthermofisher.com

Table 5: Characteristics of a Commercial Dityrosine ELISA Kit

| Parameter | Specification | Reference |

|---|---|---|

| Assay Format | Competitive ELISA | nwlifescience.com |

| Sample Type | Urine, Plasma, Serum, Tissue | jaica.comnwlifescience.com |

| Specificity | Specific to dityrosine | jaica.comhoelzel-biotech.com |

| Assay Range | e.g., 0.05 - 12 µmol/L | jaica.com |

| Measurement | 450 nm | jaica.comnwlifescience.com |

Biological and Pathophysiological Roles of L,l Dityrosine Dihydrochloride

L,L-Dityrosine Dihydrochloride (B599025) as a Marker of Oxidative Stress and Protein Damage.smolecule.comresearchgate.netcaymanchem.comacs.org

Dityrosine (B1219331) is recognized as a specific biomarker for oxidative damage to proteins. researchgate.netacs.orgnih.gov Its formation is a consequence of the interaction between reactive oxygen species (ROS) and tyrosine residues within proteins. caymanchem.com The detection of dityrosine in tissues and biological fluids can, therefore, signify areas where phagocytic cells may be inflicting oxidative damage. researchgate.net Elevated levels of dityrosine have been correlated with a range of diseases, including Alzheimer's disease, Parkinson's disease, atherosclerosis, and cystic fibrosis, highlighting its role as an indicator of accumulated oxidative stress over time. caymanchem.comnih.gov

Correlation with Reactive Oxygen Species Overproduction.smolecule.comresearchgate.netnih.govcellphysiolbiochem.com

The formation of dityrosine is intrinsically linked to the overproduction of reactive oxygen species (ROS). nih.govcellphysiolbiochem.com ROS, such as those generated during mitochondrial metabolism or inflammatory responses, can lead to the generation of tyrosyl radicals from tyrosine residues in proteins. nih.govnih.gov Two of these tyrosyl radicals can then covalently bond to form dityrosine. nih.gov This process is a hallmark of ROS-mediated protein damage. taylorandfrancis.com The enzyme myeloperoxidase, found in neutrophils and macrophages, can utilize hydrogen peroxide to oxidize L-tyrosine, leading to the formation of dityrosine. researchgate.netmdpi.com This enzymatic pathway underscores the direct link between inflammatory processes, which often involve ROS overproduction, and the generation of dityrosine. researchgate.net

Assessment of Protein Oxidation Levels.smolecule.comresearchgate.netmdpi.comacs.org

The quantification of dityrosine serves as a valuable method for assessing the extent of protein oxidation. smolecule.commdpi.comacs.org Because dityrosine is a stable and protease-resistant product of oxidative damage, its presence in tissues indicates that proteins have been subjected to oxidative stress. researchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to measure dityrosine levels in biological samples, providing a quantitative measure of protein oxidation. taylorandfrancis.comresearchgate.net This assessment is crucial in understanding the role of oxidative stress in various pathological conditions. For instance, increased dityrosine levels in blood have been observed in psychiatric inpatients with a history of suicide attempts, suggesting a link between protein oxidation and certain neuropsychiatric conditions. mdpi.com

Involvement of L,L-Dityrosine Dihydrochloride in Extracellular Matrix (ECM) Structure and Function.nih.govnih.govnih.gov

The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. nih.gov Dityrosine cross-links play a significant role in the structure and function of the ECM by stabilizing its protein components. nih.gov

Cross-Linking in Structural Proteins (e.g., Elastin (B1584352), Resilin, Collagen).nih.govnih.govnih.gov

Dityrosine cross-links are naturally found in several structural proteins within the ECM, contributing to their stability and function. nih.gov These proteins include:

Elastin: A key protein in connective tissues that allows them to stretch and recoil. nih.gov Dityrosine cross-links contribute to the elastic properties of elastin. nih.gov

Resilin: An elastomeric protein found in insects, known for its remarkable elasticity. medchemexpress.com Dityrosine cross-links are fundamental to the three-dimensional network that gives resilin its unique properties. nih.gov

Collagen: The most abundant protein in mammals, providing tensile strength to the ECM. nih.govgoogleapis.com Dityrosine cross-linking has also been reported in collagen. nih.gov

The formation of these cross-links helps to create a stable and resilient three-dimensional network within the ECM. nih.gov

Implications for Tissue Elasticity and Integrity.nih.govfrontiersin.org

The presence of dityrosine cross-links in structural proteins has direct implications for the mechanical properties of tissues, particularly their elasticity and integrity. nih.govfrontiersin.org By covalently linking protein chains, dityrosine contributes to the high elastic properties of materials like resilin and elastin. nih.gov This cross-linking is crucial for the function of tissues that undergo repeated stretching and deformation, such as arteries and skin. nih.gov The controlled formation of dityrosine cross-links can be utilized in the development of biomaterials with specific elastic moduli, mimicking the properties of natural tissues for applications in tissue engineering. frontiersin.org

This compound in Cellular and Molecular Processes.mdpi.comfrontiersin.org

Beyond its role as a marker of oxidative stress and a structural component of the ECM, dityrosine is implicated in various cellular and molecular processes. Its formation can be a "marking" step for protein degradation, indicating that a protein has been damaged and should be removed. mdpi.com In certain pathological contexts, such as gastric cancer, elevated levels of dityrosine, along with other markers of protein glycoxidation, have been observed. frontiersin.org This suggests that the processes leading to dityrosine formation are intertwined with cellular signaling pathways and metabolic changes that occur during disease progression. frontiersin.org

Research Findings on this compound

| Research Area | Key Finding | Implication |

| Oxidative Stress | Elevated dityrosine levels correlate with increased reactive oxygen species (ROS) production. nih.govcellphysiolbiochem.com | Dityrosine serves as a reliable biomarker for oxidative damage in various diseases. smolecule.comcaymanchem.com |

| Protein Oxidation | Dityrosine is a stable, protease-resistant product of protein oxidation. researchgate.net | Its quantification allows for the assessment of the extent of protein damage. mdpi.comacs.org |

| ECM Structure | Forms cross-links in structural proteins like elastin and resilin. nih.govnih.gov | Contributes to the stability and three-dimensional structure of the extracellular matrix. nih.gov |

| Tissue Properties | Dityrosine cross-links contribute to the elasticity of tissues. nih.gov | Influences the mechanical integrity and function of tissues that require resilience. nih.govfrontiersin.org |

| Cellular Processes | Formation can mark proteins for degradation. mdpi.com | Plays a role in protein quality control and cellular homeostasis. |

| Pathophysiology | Increased levels are associated with diseases like Alzheimer's and cancer. nih.govfrontiersin.org | Suggests involvement in the molecular mechanisms of various pathological conditions. |

Impact on Protein-Protein Interactions and Aggregation

The formation of dityrosine cross-links can significantly alter the structure and function of proteins, leading to the formation of protein aggregates. rsc.org This process is initiated by the generation of tyrosyl radicals from the amino acid tyrosine through the action of reactive oxygen species (ROS). caymanchem.com Two of these radicals can then form a covalent bond, creating a dityrosine bridge either within the same protein (intramolecular) or between different protein molecules (intermolecular). caymanchem.comrsc.org

This covalent cross-linking can induce conformational changes in proteins, often leading to misfolding and subsequent aggregation. rsc.org These aggregates can be either non-covalent or covalent in nature. rsc.org Covalent aggregates, such as those formed through dityrosine linkages, are particularly stable and resistant to degradation. rsc.org

A notable example of dityrosine's role in protein aggregation is observed with α-synuclein, a protein implicated in Parkinson's disease. nih.govnih.gov Oxidative stress can induce the formation of dityrosine cross-linked dimers of α-synuclein, which can then act as seeds for the formation of larger fibrillar aggregates. rsc.orgnih.gov Interestingly, while dityrosine-modified monomers and dimers of α-synuclein can inhibit the elongation of unmodified α-synuclein fibrils, the dityrosine cross-links within pre-formed fibrils increase their stability and resistance to denaturation. nih.gov This dual role highlights the complex influence of dityrosine on protein aggregation dynamics.

Furthermore, studies on fibrinogen, a key protein in blood clotting, have shown that it is highly susceptible to intermolecular dityrosine cross-linking when exposed to oxidative stress. unisi.it This leads to the formation of high molecular weight aggregates, which are a component of advanced oxidation protein products (AOPPs). unisi.it These findings suggest that oxidized fibrinogen, rather than human serum albumin (HSA), may be the primary contributor to the formation of these aggregates in human plasma. unisi.it

Table 1: Impact of L,L-Dityrosine on Protein Interactions and Aggregation

| Protein | Effect of Dityrosine Cross-linking | Research Finding |

|---|---|---|

| α-Synuclein | Promotes formation of stable aggregates and fibrils. rsc.orgnih.gov | Dityrosine-crosslinked dimers can act as seeds for fibril formation. rsc.orgnih.gov Dityrosine-modified monomers/dimers can inhibit fibril elongation of unmodified α-synuclein. nih.gov |

| Fibrinogen | Induces formation of high molecular weight aggregates (AOPPs). unisi.it | Oxidized fibrinogen is a key contributor to the formation of high molecular weight AOPPs in plasma. unisi.it |

| General Proteins | Can lead to misfolding and the formation of stable, covalent aggregates. rsc.org | Dityrosine cross-linking is a result of oxidative stress and can occur intramolecularly or intermolecularly. caymanchem.comrsc.org |

Role in Enzyme Regulation and Activity Modulation

The formation of dityrosine cross-links can have a significant impact on the activity and regulation of enzymes. biosynth.com This modification can alter the enzyme's three-dimensional structure, which is crucial for its catalytic function. The introduction of a rigid, bulky dityrosine bridge can disrupt the active site, interfere with substrate binding, or impede the conformational changes necessary for catalysis.

Studies have demonstrated that dityrosine cross-linking can affect enzyme activity. smolecule.com The specific effect, whether it is inhibition or, in some cases, activation, likely depends on the location of the cross-link within the enzyme's structure. For instance, if the cross-link forms near the active site, it is more likely to inhibit activity. Conversely, a cross-link in a non-critical region might have a lesser effect or could potentially stabilize a more active conformation.

Furthermore, the formation of dityrosine can be catalyzed by various enzymes, including peroxidases such as myeloperoxidase and lactoperoxidase. wikipedia.orgnih.gov These enzymes, in the presence of hydrogen peroxide, can generate tyrosyl radicals on protein surfaces, leading to dityrosine formation. nih.gov This enzymatic process suggests a potential regulatory role for dityrosine formation in specific biological contexts where these enzymes are active, such as during inflammation. nih.gov

The phosphorylation state of tyrosine residues can also influence dityrosine formation. In vitro studies have shown that the phosphorylation of L-tyrosine prevents the formation of dityrosine. nih.gov Dephosphorylation, on the other hand, allows for dityrosine formation to proceed. nih.gov This suggests that the phosphorylation and dephosphorylation of tyrosine residues could be a regulatory mechanism for controlling protein cross-linking via dityrosine formation. nih.gov

Involvement in Cellular Signaling Pathways and Metabolic Regulation

The presence of dityrosine has been linked to disruptions in cellular signaling pathways and metabolic regulation. smolecule.com As a marker of oxidative stress, elevated levels of dityrosine can reflect an imbalanced cellular redox state, which can have widespread effects on signaling cascades. smolecule.comcymitquimica.com

Research indicates that dityrosine can interfere with key signaling molecules and pathways. For example, in mice, the administration of dityrosine has been shown to decrease the hippocampal expression of NMDA receptor subunits, which are critical for learning and memory. caymanchem.com This suggests a potential mechanism by which dityrosine could contribute to cognitive dysfunction.

In the context of metabolic regulation, dityrosine has been shown to induce dysfunction in insulin (B600854) secretion. caymanchem.com Studies in mice have demonstrated that dityrosine administration leads to increased fasting blood glucose levels and decreased plasma insulin levels. caymanchem.com This was accompanied by a reduction in the pancreatic expression of genes involved in insulin synthesis. caymanchem.com These findings point to a role for dityrosine in the pathogenesis of metabolic disorders like diabetes. caymanchem.com

Furthermore, the formation of dityrosine-crosslinked proteins has been associated with the regulation of metabolic pathways in response to oxidative stress. researchgate.net In E. coli, proteins involved in metabolic pathways such as the citrate (B86180) cycle and carbon metabolism were found to be crosslinked by dityrosine, suggesting a role in metabolic adaptation to oxidative conditions. researchgate.net

This compound in Disease Pathogenesis and Progression

The accumulation of dityrosine-crosslinked proteins is a hallmark of oxidative damage and has been implicated in the pathogenesis and progression of a wide range of diseases. biosynth.comcaymanchem.comsmolecule.comwikipedia.orgsmolecule.com Its presence serves as a biomarker for oxidative stress and is associated with conditions ranging from neurodegenerative disorders to cardiovascular diseases. biosynth.comcaymanchem.com

Neurodegenerative Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)

In the realm of neurodegenerative diseases, dityrosine plays a significant role in the pathology of conditions like Alzheimer's and Parkinson's disease. biosynth.comcaymanchem.comsmolecule.com These diseases are often characterized by the misfolding and aggregation of specific proteins. nih.gov

In Alzheimer's disease, increased levels of dityrosine have been found in the brain tissue of patients. biosynth.com The disease is characterized by the accumulation of amyloid-β (Aβ) and Tau protein fibrils. nih.gov Dityrosine cross-linking is believed to contribute to the formation and stabilization of these pathological protein aggregates. nih.gov

Similarly, in Parkinson's disease, dityrosine is implicated in the aggregation of α-synuclein, the primary component of Lewy bodies found in the brains of patients. nih.govnih.gov Oxidative stress promotes the formation of dityrosine cross-links in α-synuclein, contributing to the stability of the resulting aggregates. nih.gov Studies have shown that dityrosine-modified α-synuclein is present in Lewy bodies from Parkinson's disease patients. nih.gov

Table 2: Role of L,L-Dityrosine in Neurodegenerative Disorders

| Disease | Associated Protein | Role of Dityrosine | Key Findings |

|---|---|---|---|

| Alzheimer's Disease | Amyloid-β (Aβ), Tau | Promotes aggregation and fibril formation. nih.gov | Increased dityrosine levels found in the brains of Alzheimer's patients. biosynth.com |

| Parkinson's Disease | α-Synuclein | Stabilizes protein aggregates (Lewy bodies). nih.gov | Dityrosine cross-links are found in Lewy bodies and contribute to the stability of α-synuclein assemblies. nih.gov |

Inflammatory Diseases and Oxidative Damage

Dityrosine is a well-established biomarker for oxidative damage, a key component of many inflammatory diseases. smolecule.comsmolecule.com During inflammation, immune cells produce reactive oxygen species (ROS) as part of the host defense mechanism. nih.gov However, excessive or chronic production of ROS can lead to oxidative damage to cellular components, including proteins.

The formation of dityrosine is a direct consequence of this oxidative stress. caymanchem.com Enzymes like myeloperoxidase, which are released by phagocytes at sites of inflammation, can catalyze the formation of tyrosyl radicals, leading to dityrosine cross-linking. nih.gov This process can contribute to tissue damage and the perpetuation of the inflammatory response.

Advanced oxidation protein products (AOPPs), which include dityrosine-containing proteins, are considered to be proinflammatory mediators. unisi.it They can activate various immune cells, including monocytes and neutrophils, as well as vascular endothelial cells, further contributing to the inflammatory cascade. unisi.it

Cardiovascular Diseases (e.g., Atherosclerosis)

Elevated levels of dityrosine have been positively correlated with cardiovascular diseases, particularly atherosclerosis. caymanchem.comsmolecule.com Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. nih.gov Oxidative stress is a key driver of this process.

Myeloperoxidase, an enzyme present and active in human atherosclerotic tissue, can oxidize L-tyrosine residues in proteins, leading to the formation of dityrosine cross-links. nih.gov In fact, dityrosine is enriched in atherosclerotic lesions. nih.gov

Studies have shown a positive correlation between plasma dityrosine levels and markers of atherosclerosis, such as total cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol. nih.gov The formation of dityrosine may be an early event in the development of hyperlipidemia, a major risk factor for atherosclerosis. nih.gov The cross-linking of proteins like fibrinogen by dityrosine can contribute to the formation of AOPPs, which are implicated in the pathogenesis of cardiovascular diseases. unisi.it

Metabolic Diseases (e.g., Diabetes, Obesity)

L,L-Dityrosine, a product of tyrosine oxidation, is increasingly implicated in the pathology of metabolic diseases such as diabetes and obesity. nih.govresearchgate.net Its formation is a marker of protein oxidation and oxidative stress, which are recognized contributors to metabolic dysregulation. nih.govresearchgate.net Research suggests that the high reactivity of dityrosine can induce oxidative stress and disrupt endocrine functions, thereby contributing to the development of these conditions. nih.gov

In the context of diabetes, elevated levels of dityrosine are associated with pancreatic dysfunction. researchgate.net Studies have shown that the administration of dityrosine can lead to increased fasting blood glucose levels and decreased plasma insulin. caymanchem.com This is accompanied by a reduction in the pancreatic expression of genes crucial for insulin synthesis, such as Ins2, Pdx1, and MafA. caymanchem.com This evidence points to a direct role for dityrosine in impairing insulin secretion and glucose homeostasis, which are central to the pathophysiology of diabetes. researchgate.netcaymanchem.com

Similarly, dityrosine is linked to obesity. nih.govresearchgate.net The chronic low-grade inflammation and oxidative stress characteristic of obesity create a favorable environment for the formation of dityrosine and other advanced oxidation protein products (AOPPs). nih.govnih.gov While the precise mechanisms are still under investigation, the association between elevated dityrosine and obesity suggests it may be both a marker and a contributor to the disease's progression. nih.gov The accumulation of oxidatively damaged proteins can disrupt cellular signaling and metabolic pathways, potentially exacerbating the metabolic abnormalities seen in obesity. nih.gov

Table 1: Research Findings on L,L-Dityrosine and Metabolic Diseases

| Finding | Implication for Metabolic Disease | Reference(s) |

|---|---|---|

| Administration increases fasting blood glucose levels. | Indicates impaired glucose homeostasis, a hallmark of diabetes. | caymanchem.com |

| Administration decreases plasma insulin levels. | Suggests a direct negative impact on pancreatic beta-cell function. | caymanchem.com |

| Decreases pancreatic expression of insulin synthesis genes (Ins2, Pdx1, MafA). | Provides a molecular mechanism for reduced insulin production. | caymanchem.com |

| High levels are linked to pancreatic damage. | Reinforces the role of dityrosine in the pathogenesis of diabetes. | researchgate.net |

Cancer Biology and Redox Homeostasis

The role of L,L-dityrosine in cancer is intrinsically linked to the concepts of oxidative stress and redox homeostasis. Cancer cells are characterized by an altered redox balance, often exhibiting higher levels of reactive oxygen species (ROS) compared to normal cells due to increased metabolic activity, mitochondrial dysfunction, and oncogenic signaling. nih.govmdpi.com This pro-oxidative state can promote cancer progression, but also creates vulnerabilities. nih.govfrontiersin.org

L,L-Dityrosine is a biomarker for advanced oxidation protein products (AOPPs), which are formed when proteins are damaged by oxidative or chlorinated stress. unisi.itnih.gov The presence of dityrosine-containing proteins signifies a high level of oxidative damage, a condition implicated in carcinogenesis. nih.gov While not a direct cause of cancer initiation, the accumulation of such damaged proteins reflects a disruption in redox homeostasis, which is a critical aspect of the tumor microenvironment. nih.govfrontiersin.org

Cancer cells must manage their high ROS levels to survive, developing powerful antioxidant systems to prevent excessive damage and cell death. nih.gov The balance between ROS production and elimination is crucial for cancer cell proliferation and survival. mdpi.com The formation of dityrosine is an indicator that this balance has been significantly disturbed, leading to irreversible protein cross-linking. unisi.it Therefore, measuring dityrosine levels can serve as a method to assess the degree of oxidative stress within the context of cancer, reflecting the ongoing battle between pro-oxidant and antioxidant forces that defines cancer's redox state. nih.gov

Table 2: L,L-Dityrosine in the Context of Cancer and Redox Balance

| Aspect | Role/Significance of L,L-Dityrosine | Reference(s) |

|---|---|---|

| Biomarker | Serves as a marker for Advanced Oxidation Protein Products (AOPPs), indicating significant protein damage from oxidative stress. | unisi.itnih.gov |

| Redox Homeostasis | Its formation signifies a severe imbalance between ROS production and antioxidant defenses, a key feature of the cancer cell environment. | nih.govmdpi.com |

| Protein Damage | Represents irreversible, covalent cross-linking of proteins, a consequence of the high oxidative stress that cancer cells endure and exploit. | unisi.it |

| Cellular State | Elevated levels reflect a pro-oxidative state that can contribute to the molecular damage associated with carcinogenesis. | frontiersin.orgnih.gov |

Aging Processes and Accumulation of Oxidative Damage

The accumulation of oxidative damage to biomolecules is a fundamental theory of aging, and L,L-dityrosine is a key indicator of this process. researchgate.net As organisms age, there is a progressive decline in the efficiency of antioxidant defense and repair mechanisms, leading to the accumulation of oxidized proteins, lipids, and DNA. nih.gov Dityrosine, formed by the irreversible cross-linking of two tyrosine residues, is a stable end-product of protein oxidation and therefore serves as a cumulative marker of oxidative damage over a lifetime. researchgate.netcaymanchem.com

High levels of dityrosine are directly associated with accelerated aging and age-related diseases. nih.govresearchgate.net The cross-linking of proteins via dityrosine bridges can lead to the formation of protein aggregates that are resistant to normal cellular degradation by proteasomes. This accumulation of non-functional, aggregated proteins can impair cellular function and contribute to the aging phenotype.

Research has identified the presence of dityrosine in various tissues, and its levels are shown to increase with age. researchgate.net This accumulation is not benign; it is linked to damage in multiple organs, including the liver, kidney, heart, and brain, contributing to the functional decline observed in aging. researchgate.net The high reactivity and stability of dityrosine mean that once formed, it persists, making it a robust hallmark of the long-term burden of oxidative stress that characterizes the aging process. nih.gov

Ocular Pathologies (e.g., Cataracts)

L,L-Dityrosine is implicated in the pathology of age-related ocular diseases, most notably cataracts. caymanchem.com Cataracts, characterized by the opacification of the lens, are a leading cause of vision loss worldwide and are strongly associated with aging. msdmanuals.com The lens of the eye is composed of long-lived proteins called crystallins, which are not replaced throughout life. nih.gov This makes them particularly susceptible to the cumulative effects of oxidative damage over many decades. nih.gov

The formation of dityrosine in crystallins is a subject of ongoing research. nih.gov It is considered a marker of oxidative stress within the lens. caymanchem.com Studies have shown that dityrosine can be formed in crystallins through direct photolysis by UVB radiation. nih.gov Although the amount of UVB radiation reaching the nucleus of the lens is typically low, this mechanism provides a potential pathway for its formation in vivo. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L,L-Dityrosine |